molecular formula C19H23N3O5S2 B2958221 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 681250-48-6

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2958221
CAS No.: 681250-48-6
M. Wt: 437.53
InChI Key: UEGGRICRGNEFOM-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a sulfonamide derivative featuring an azepane ring (a seven-membered nitrogen-containing heterocycle) linked via a sulfonyl group to a benzamide scaffold. The compound’s molecular formula is C23H26N4O6S, with a molecular weight of 486.5 g/mol . Key structural attributes include:

  • Azepane sulfonyl group: This moiety enhances metabolic stability and modulates lipophilicity (XLogP3 = 2.9), influencing bioavailability .
  • Benzamide core: A common pharmacophore in enzyme inhibitors, particularly carbonic anhydrases (CAs) and PD-L1 checkpoint regulators.
  • 4-Sulfamoylphenyl group: This substituent is critical for sulfonamide-based biological activity, such as binding to sulfonamide-sensitive enzymes or receptors .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGRICRGNEFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332424
Record name 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681250-48-6
Record name 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Azepane Group: The azepane moiety can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the intermediate compound formed in the first step.

    Final Assembly: The final product is obtained by coupling the sulfonamide and azepane-substituted benzamide under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or sulfonamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The azepane group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive sulfonamide derivatives. Below is a comparative analysis of key analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) Salicylamide + sulfamoylphenyl Chloro, fluorophenyl PD-L1 inhibition (57.15%)
4-(Piperidin-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide (2D216) Benzamide + piperidine sulfonyl Thiazole, dimethylphenyl NF-κB activation (adjuvant potentiation)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Salicylamide Nitrophenyl Cytotoxic vs. Desulfovibrio piger (82–90% biomass inhibition)
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Benzamide + azepane sulfonyl Thiazole, phenoxyphenyl Unspecified bioactivity (structural analog)
Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate Quinazolinone + sulfamoylphenyl Dihydropyridine, alkyl esters Antiulcer activity (comparable to ranitidine)

Key Comparative Insights

PD-L1 Inhibition :

  • Compound 30 () achieves 57.15% inhibition of PD-L1, likely due to the sulfamoylphenyl group’s interaction with the PD-L1 hydrophobic pocket. The target compound’s azepane sulfonyl group may enhance binding via increased steric bulk compared to simpler sulfonamides .
  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) correlate with higher cytotoxicity, suggesting that similar modifications to the target compound could amplify activity .

Enzyme Modulation :

  • The piperidine sulfonyl group in 2D216 () enhances NF-κB activation, implying that the target compound’s azepane sulfonyl group—with a larger ring size—may alter pharmacokinetics (e.g., prolonged half-life) .

Antimicrobial Potential: Salicylamides with sulfonamide substituents () exhibit dose-dependent inhibition of sulfate-reducing bacteria. The target compound’s 4-sulfamoylphenyl group may confer similar activity, though empirical testing is required .

Antiulcer Activity: Quinazolinone-sulfonamide hybrids () demonstrate efficacy against gastric acid secretion.

Data Table: Physicochemical Comparison

Property 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide 5-Chloro-N-(4-nitrophenyl)benzamide () 2D216 ()
Molecular Weight 486.5 g/mol 318.7 g/mol 443.5 g/mol
Hydrogen Bond Donors 1 2 1
LogP 2.9 3.5 4.1
Topological PSA 132 Ų 106 Ų 98 Ų
Bioactivity Hypothesized enzyme inhibition Antimicrobial NF-κB activation

Biological Activity

4-(Azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.45 g/mol

The presence of an azepane ring and sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Key studies have indicated its role as an inhibitor of acid ceramidase, an enzyme linked to sphingolipid metabolism.

Key Findings:

  • Inhibition Assays : The compound exhibited significant inhibitory activity against acid ceramidase with an IC50 value of approximately 3.2 nM, indicating high potency in biochemical assays .
  • Mechanistic Insights : The inhibition appears to be time-dependent, suggesting that the compound may act as a covalent inhibitor by modifying active site residues within the enzyme .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

  • Anticancer Properties : Studies indicate that the compound can induce apoptosis in cancer cell lines by modulating sphingolipid metabolism, which is crucial for cell survival and proliferation.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer effects on breast and colon cancer cell lines.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory effects in a murine model.
    • Results : Treatment with the compound resulted in a marked decrease in inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (nM)Reference
Acid Ceramidase InhibitionAcid Ceramidase3.2
Anticancer ActivityMCF-7 (Breast Cancer Cells)Varies
Anti-inflammatoryPro-inflammatory CytokinesNot quantified

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